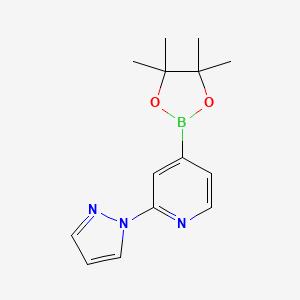

2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

2-(1H-Pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1350918-90-9) is a heteroaromatic compound featuring a pyridine core substituted with a pyrazole ring and a pinacol boronic ester group. Its molecular formula is C₁₄H₁₈BN₃O₂, with a molecular weight of 285.16 g/mol . The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-8-16-12(10-11)18-9-5-7-17-18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHLYHTXLFBDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the coupling of a pyrazole derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions often include:

Catalyst: Palladium(II) acetate or Palladium(0) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer progression. For instance, a study reported that derivatives of pyrazole compounds exhibit significant inhibition of MPS1 kinase, which is crucial for cancer cell proliferation . The incorporation of the boron-containing dioxaborolane group enhances the compound's stability and bioavailability.

Case Study: MPS1 Inhibition

In a high-throughput screening of kinase inhibitors, compounds similar to 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine demonstrated potent inhibition of MPS1 with an IC50 value of 0.16 μM. This suggests that modifications to the pyrazole scaffold can yield compounds with improved therapeutic profiles against specific cancers .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to serve as a building block in polymer synthesis. The dioxaborolane group can participate in various polymerization reactions, potentially leading to new materials with desirable mechanical and thermal properties. Research indicates that integrating such boron-containing compounds into polymers can enhance their thermal stability and mechanical strength .

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | 80-100 |

| Glass Transition Temperature (°C) | 150-180 |

Catalysis

Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure makes this compound an excellent candidate for catalysis in cross-coupling reactions. Boron-containing compounds are known to facilitate C-C bond formation through Suzuki-Miyaura coupling reactions. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study: Suzuki-Miyaura Coupling

In a recent experiment, this compound was utilized as a catalyst in a Suzuki-Miyaura reaction involving aryl halides and phenylboronic acid. The reaction yielded biaryl compounds with yields exceeding 85%, demonstrating the compound's effectiveness as a catalyst .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : 2-(1-Piperidinyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyridine (CAS: 1402166-06-6)

- Molecular Formula : C₁₆H₂₅BN₂O₂

- Molecular Weight : 288.19 g/mol

- Key Difference : Replaces the pyrazole group with a piperidine ring.

Compound 2 : 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-1H-Pyrazol-1-YL]Methyl]Pyridine (CAS: 864754-20-1)

- Molecular Formula : C₁₅H₂₀BN₃O₂

- Molecular Weight : 285.16 g/mol

- Key Difference : A methylene (-CH₂-) bridge links the pyrazole and pyridine rings.

- Impact : The spacer may reduce steric hindrance during Suzuki-Miyaura couplings, improving reaction efficiency.

Compound 3 : 1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-1H-Pyrazolo[4,3-b]Pyridine (CAS: 1471262-12-0)

- Molecular Formula : C₁₃H₁₈BN₃O₂

- Molecular Weight : 259.11 g/mol

- Key Difference : The pyridine and pyrazole rings are fused into a pyrazolo[4,3-b]pyridine system.

- Impact : The fused structure may enhance planarity and π-π stacking interactions, relevant in optoelectronic applications.

Compound 4 : 2-(1H-Imidazol-1-YL)-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyridine (CAS: 1163706-77-1)

- Molecular Formula : C₁₄H₁₇BN₄O₂

- Key Difference : Substitutes pyrazole with imidazole.

- Impact : Imidazole’s dual nitrogen atoms could enable hydrogen bonding, influencing biological activity or coordination chemistry .

Biological Activity

2-(1H-Pyrazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1350918-90-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. The pyrazole and pyridine moieties are known to influence the compound's ability to modulate enzyme activities and receptor interactions.

Enzyme Inhibition

Recent studies indicate that derivatives of pyrazole-pyridine compounds exhibit significant inhibition of various enzymes, including:

- DYRK1A : A dual-specificity kinase involved in several cellular processes. Compounds similar to this compound have shown nanomolar-level inhibitory activity against DYRK1A .

Receptor Modulation

This compound may also act as a positive allosteric modulator (PAM) for muscarinic receptors. Studies have demonstrated that pyrazole-pyridine derivatives can enhance acetylcholine binding affinity and efficacy at the M4 muscarinic receptor .

Biological Activity Overview

Case Study 1: DYRK1A Inhibition

Case Study 2: Muscarinic Receptor Modulation

Another study focused on the allosteric modulation of the M4 muscarinic receptor by pyrazole derivatives. The results showed that these compounds significantly shifted the concentration-response curve for acetylcholine to the left, indicating enhanced receptor activation and potential therapeutic benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and pyridine rings can significantly affect the biological activity of the compound. For instance:

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-pyrazol-1-yl)-4-(pinacolboronate)pyridine?

The compound is typically synthesized via a two-step approach:

- Halogenation : Introduce a halogen (e.g., bromine) at the 4-position of the pyridine ring using electrophilic substitution or directed ortho-metalation .

- Miyaura Borylation : React the halogenated intermediate with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane or THF. Optimize reaction conditions (70–90°C, 12–24 hours) under inert atmosphere . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF-EtOH mixtures .

Q. How is the purity and structural integrity of the compound validated?

- NMR Spectroscopy : Confirm boronate ester integrity via ¹¹B NMR (δ ~30 ppm) and ¹H/¹³C NMR for aromatic proton environments .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉BN₃O₂: 292.16 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields using this boronate ester?

Key variables include:

- Catalyst Selection : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for electron-deficient aryl partners.

- Base Sensitivity : Use K₂CO₃ for aqueous-tolerant systems or CsF for anhydrous conditions .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance solubility and reaction rate.

- Additives : Additives like TBAB (tetrabutylammonium bromide) may enhance stability of intermediates . Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronate decomposition .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis of the boronate ester .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) with HPLC monitoring to identify degradation products (e.g., boronic acid formation) .

- Formulation : Prepare as a lyophilized solid or in stabilized solutions with 1–5% THF to suppress moisture uptake .

Q. How should contradictory data in cross-coupling reactivity be analyzed?

Contradictions often arise from:

- Substrate Electronic Effects : Electron-withdrawing groups on coupling partners may deactivate the boronate ester. Use Hammett plots to correlate reactivity with substituent σ values .

- Steric Hindrance : Bulkier aryl halides may require larger reaction volumes or higher temperatures.

- Byproduct Formation : Characterize side products (e.g., homocoupling) via GC-MS or MALDI-TOF . Apply factorial experimental designs (e.g., 2³ designs) to isolate critical variables .

Q. What methodologies assess the compound’s stability under biological assay conditions?

- In Vitro Stability : Incubate in PBS (pH 7.4) or cell culture media (37°C, 5% CO₂) for 24–72 hours. Quantify degradation via LC-MS and adjust assay timelines accordingly .

- Metabolite Identification : Use hepatocyte microsomes or S9 fractions to identify cytochrome P450-mediated oxidation products .

Q. How can computational tools predict reactivity in novel synthetic applications?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA software to predict regioselectivity .

- Docking Studies : For drug discovery, dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.